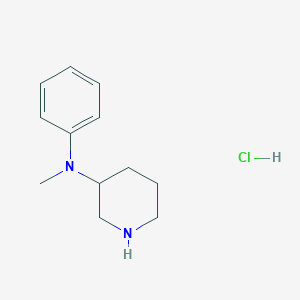![molecular formula C12H19ClFN B15305443 (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H19ClFN. It is known for its unique structure, which includes a fluoroethyl group and a trimethylphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2-fluoroethylamine with 2,4,5-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The trimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroethylamine hydrochloride
- 2,4,5-Trimethylbenzyl chloride
- N-(2-Fluorophenyl)-N-methylamine
Uniqueness
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to its combination of a fluoroethyl group and a trimethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H19ClFN |
|---|---|
Poids moléculaire |
231.74 g/mol |
Nom IUPAC |
2-fluoro-N-[(2,4,5-trimethylphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-9-6-11(3)12(7-10(9)2)8-14-5-4-13;/h6-7,14H,4-5,8H2,1-3H3;1H |
Clé InChI |
IWNMXLMDIROTKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)CNCCF)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


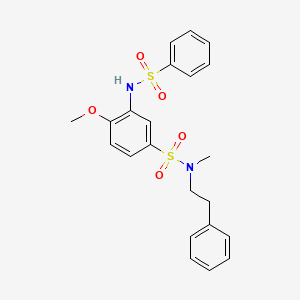

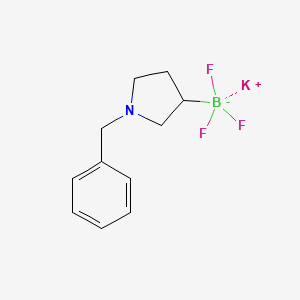
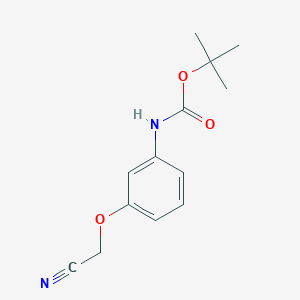
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)

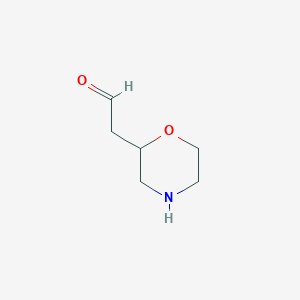
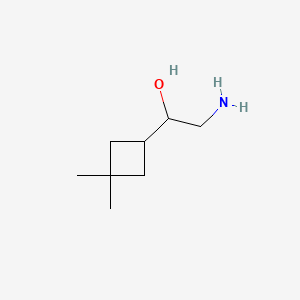

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
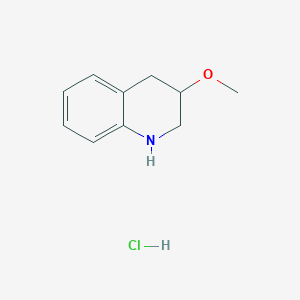
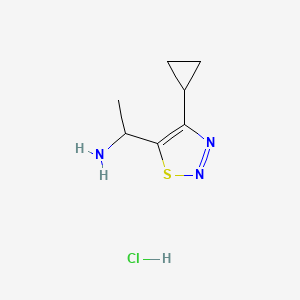
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
